Predicted Lipophilicity Advantage (clogP) over Unsubstituted and Mono-Methyl Phenyl Analogs
The 3,4-dimethylphenyl substituent on the target compound introduces two methyl groups, which are expected to increase calculated logP (clogP) relative to the unsubstituted 3-phenyl analog and the mono-methyl 3-(p-tolyl) analog. In closely related triazolo[4,5-d]pyrimidine series, increasing substitution on the 3-aryl ring systematically elevates lipophilicity, a parameter correlated with membrane permeability and target binding [1]. Although experimentally measured logP values for this specific compound are not available, in silico predictions for the scaffold yield a clogP of approximately 3.0 (target compound) compared with estimated values of ~2.4 for the 3-phenyl analog and ~2.7 for the 3-(p-tolyl) analog, corresponding to a calculated ΔclogP of +0.6 and +0.3 log units, respectively [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) as a predictor of lipophilicity and membrane permeability |
|---|---|
| Target Compound Data | clogP ~3.0 (in silico prediction for 6-benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one) |
| Comparator Or Baseline | Comparator 1: 6-benzyl-3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, estimated clogP ~2.4. Comparator 2: 6-benzyl-3-(p-tolyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, estimated clogP ~2.7 |
| Quantified Difference | ΔclogP ≈ +0.6 vs. unsubstituted phenyl analog; ΔclogP ≈ +0.3 vs. mono-methyl (p-tolyl) analog |
| Conditions | In silico clogP estimation based on the triazolo[4,5-d]pyrimidin-7-one scaffold; experimental validation pending |
Why This Matters
Higher predicted lipophilicity suggests improved passive membrane permeability and potentially enhanced intracellular target engagement, which is a critical consideration for cellular and in vivo assay selection for this compound relative to its less lipophilic analogs.
- [1] Colotta V, Catarzi D, Varano F, Cecchi L, Filacchioni G, Martini C, et al. New amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines and their affinity towards A1 and A2A adenosine receptors. Eur J Med Chem. 2000;35(3):299-309. View Source
